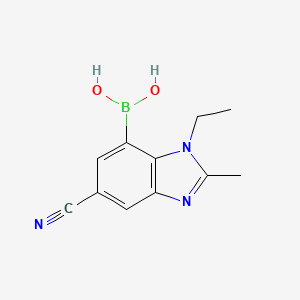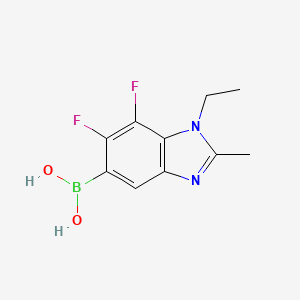![molecular formula C14H23BN2O4S B7954947 [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954947.png)
[4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butylpiperazine sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Butylpiperazine Sulfonyl Group: The butylpiperazine sulfonyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenylboronic acid intermediate with 4-butylpiperazine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and related oxygenated derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid is utilized as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its boronic acid group is highly reactive in Suzuki-Miyaura coupling, making it valuable for constructing biaryl structures .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The butylpiperazine sulfonyl group can interact with biological targets, making it a candidate for drug development. It has been investigated for its potential to inhibit enzymes or modulate receptor activity .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties, such as enhanced stability or conductivity .
Mecanismo De Acción
The mechanism of action of [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the butylpiperazine sulfonyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the butylpiperazine sulfonyl group, making it less versatile in biological applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the butylpiperazine sulfonyl group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness
The presence of both the boronic acid and butylpiperazine sulfonyl groups allows for versatile interactions in chemical, biological, and industrial contexts .
Propiedades
IUPAC Name |
[4-(4-butylpiperazin-1-yl)sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-2-3-8-16-9-11-17(12-10-16)22(20,21)14-6-4-13(5-7-14)15(18)19/h4-7,18-19H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGIYGBCSNBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid hydrochloride](/img/structure/B7954896.png)
![[6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7954903.png)
![[4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7954911.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid](/img/structure/B7954916.png)
![[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7954919.png)
![[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954922.png)

![[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954931.png)
![{6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl}boronic acid](/img/structure/B7954938.png)
![{4-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid](/img/structure/B7954943.png)
![[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B7954954.png)
